molecular formula C10H8INO2 B035322 Methyl 4-iodo-1H-indole-3-carboxylate CAS No. 101909-44-8

Methyl 4-iodo-1H-indole-3-carboxylate

Cat. No.: B035322
CAS No.: 101909-44-8
M. Wt: 301.08 g/mol
InChI Key: RLXRPTKPAIJVLC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals This compound, specifically, is characterized by an indole core substituted with an iodine atom at the 4-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate typically involves the iodination of an indole derivative. One common method includes the reaction of 4-iodoaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the indole core. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination and esterification reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the indole core.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for ester hydrolysis.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.

    Oxidation Products: Oxidized indole derivatives.

    Hydrolysis Products: 4-iodo-1H-indole-3-carboxylic acid.

Scientific Research Applications

Methyl 4-iodo-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving indole derivatives.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-iodo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRPTKPAIJVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363843
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101909-44-8
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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